High Enantiomeric Excess Achievable via Asymmetric Synthesis for Chiral Building Block Applications
The compound can be synthesized asymmetrically to achieve high enantiomeric excess (ee), a critical parameter for chiral building block procurement. A cinchona-modified Pt/Al2O3 catalyzed hydrogenation of dialkyl 2-oxoglutarates yields alkyl 5-oxotetrahydrofuran-2-carboxylates with up to 96% ee [1]. This level of stereochemical control is a key differentiator from standard racemic synthesis methods or the use of other chiral lactones that may not achieve comparable ee values.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | Up to 96% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | Achieves up to 96% enantiomeric excess |
| Conditions | Asymmetric hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified Pt/Al2O3 catalyst |
Why This Matters
Procuring or synthesizing the compound with high enantiomeric purity (up to 96% ee) is essential for research where stereochemistry dictates biological activity or material properties.
- [1] Balázsik, K., Szöri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (7), 555-556. View Source
